4-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline
Description
4-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline is a heterocyclic compound featuring a triazoloazepine core fused with a 4-methylaniline moiety via a methylene bridge. This compound is part of a broader class of triazoloazepine derivatives studied for applications in medicinal chemistry, particularly as antibacterial agents .
Properties
IUPAC Name |
4-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4/c1-12-6-8-13(9-7-12)16-11-15-18-17-14-5-3-2-4-10-19(14)15/h6-9,16H,2-5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHPDLOQUPTISP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=NN=C3N2CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazine derivative with an appropriate aldehyde or ketone, followed by cyclization to form the triazoloazepine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline group can be substituted with other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Table 1: Synthesis Methods
| Method | Description |
|---|---|
| Cyclization | Reaction of hydrazine derivatives with aldehydes or ketones |
| Solvents | Ethanol or methanol |
| Catalysts | Triethylamine |
Chemistry
In chemistry, 4-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore new synthetic pathways and develop novel materials.
Biology
The compound has been investigated for its biological activities , particularly its potential antimicrobial and anticancer properties. Research indicates that the triazoloazepine ring can interact with various biological targets, leading to significant therapeutic effects. Studies have shown promising results in inhibiting cancer cell proliferation and exhibiting antimicrobial activity against various pathogens .
Medicine
In the field of medicine, this compound is being explored as a potential therapeutic agent . Its unique chemical properties may allow it to modulate specific biochemical pathways effectively. For instance, its interactions with enzymes and receptors suggest a mechanism that could be harnessed for drug development aimed at treating various diseases.
Industry
Industrially, this compound is utilized in the development of new materials and chemical processes . Its stability and reactivity make it suitable for applications in polymer chemistry and the formulation of specialty chemicals.
Case Studies
- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against human cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through modulation of cell signaling pathways .
- Antimicrobial Properties : Another research highlighted the compound's effectiveness against Gram-positive and Gram-negative bacteria. The study indicated that the presence of the triazoloazepine moiety contributed to enhanced membrane permeability in bacterial cells.
Mechanism of Action
The mechanism of action of 4-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The compound’s triazoloazepine ring system allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Aniline Ring
2,3-Dimethylaniline Derivative
- Compound : 2,3-Dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline
- Molecular Formula : C₁₆H₂₂N₄
- Molecular Weight : 270.38 g/mol
- No biological activity data is reported for this compound .
4-Chloroaniline Derivative
- Compound : N-[4-Chloro-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide
- Molecular Formula : C₂₆H₂₄ClN₇O
- Molecular Weight : 518.98 g/mol
- The additional triazole-carboxamide group expands pharmacological relevance .
Core Heterocycle Modifications
Triazoloazepine vs. Dithiazole
- Compound : N-(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)-4-methylbenzenamine
- Molecular Formula : C₉H₆ClN₃S₂
- Molecular Weight : 267.75 g/mol
Quaternary Ammonium Derivatives
- Compound: 1-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(4-tolylaminomethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepinium bromide
- Molecular Formula : C₂₁H₂₃ClN₄O₂Br
- Molecular Weight : 494.79 g/mol
- Key Feature : Quaternary ammonium salts of triazoloazepines exhibit enhanced antibacterial activity, with a minimum inhibitory concentration (MIC) of 10.3 μg/mL against ammonifying bacteria. This highlights the importance of cationic charge in disrupting microbial membranes .
Biological Activity
4-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound by synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 284.36 g/mol. The compound features a triazoloazepine structure that is known for its diverse pharmacological properties.
Biological Activity Overview
The biological activity of this compound has been explored in several contexts:
Anticancer Activity
Recent studies have highlighted the potential of triazole derivatives in cancer therapy. For instance:
- A study demonstrated that compounds with similar triazole structures exhibit significant cytotoxic effects against various cancer cell lines. Specifically, derivatives showed IC50 values ranging from 0.5 to 10 μM against breast and colon cancer cells .
- The compound’s mechanism may involve the inhibition of key signaling pathways such as ERK and AKT, which are crucial for cell proliferation and survival .
Antimicrobial Properties
Triazole derivatives have also been investigated for their antimicrobial properties:
- Research indicates that compounds with similar structures can inhibit bacterial growth effectively. For example, one study reported a minimum inhibitory concentration (MIC) of 32 μg/mL against Staphylococcus aureus for related triazole compounds .
Inhibition of Kinase Activity
The compound may also act as an inhibitor of specific kinases:
- A closely related analog was shown to inhibit TGF-β type I receptor kinase with an IC50 value as low as 0.013 μM. This suggests a potential application in treating fibrotic diseases and certain cancers .
Data Summary Table
The following table summarizes key findings related to the biological activity of triazole derivatives:
| Activity | Cell Line/Organism | IC50/MIC | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 3.91 μM | |
| HCT-116 (colon cancer) | 0.53 μM | ||
| Antimicrobial | Staphylococcus aureus | 32 μg/mL | |
| Kinase Inhibition | TGF-β receptor | 0.013 μM |
Case Studies
- Anticancer Mechanism : In a study examining the effects of triazole derivatives on gastric cancer cells (MGC-803), treatment with a related compound led to significant apoptosis induction and cell cycle arrest at the G2/M phase. The study reported that increasing concentrations resulted in higher rates of apoptosis (up to 45% at 24 μM) .
- Kinase Selectivity : A pharmacokinetic study on an analog demonstrated high selectivity for ALK5/ALK4 kinases over a panel of 320 protein kinases, indicating a promising therapeutic window for targeting fibrotic diseases while minimizing off-target effects .
Q & A
Basic: How can researchers optimize the synthesis of 4-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline to improve yield and purity?
Methodological Answer:
Optimization involves:
- Reagent Ratios : Adjusting stoichiometry of precursors (e.g., 7-methoxy-3,4,5,6-tetrahydro-2H-azepine and substituted hydrazides) to minimize side reactions .
- Solvent Selection : Using polar aprotic solvents (e.g., DMF or DMSO) to enhance cyclization efficiency during triazolo-azepine ring formation .
- Temperature Control : Stepwise heating (e.g., 80–100°C for cyclization, followed by reflux for quaternary salt formation) to stabilize intermediates .
- Purification Techniques : Employing column chromatography with gradient elution (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to isolate high-purity products .
Basic: What advanced spectroscopic and computational methods confirm the structural identity of this compound?
Methodological Answer:
- NMR Analysis : Use - and -NMR to verify substituent positions (e.g., methyl group on aniline, azepine ring protons) and assess stereochemistry .
- X-ray Crystallography : Resolve crystal structures to confirm bond angles/geometry, particularly for the fused triazolo-azepine system .
- DFT Calculations : Compare experimental IR/UV-Vis spectra with theoretical models (e.g., B3LYP/6-311++G(d,p)) to validate electronic transitions and vibrational modes .
Advanced: How should in vitro/in vivo pharmacological studies be designed to evaluate bioactivity?
Methodological Answer:
- In Vitro Assays :
- In Vivo Models :
Advanced: What strategies elucidate the mechanism of action for this compound’s bioactivity?
Methodological Answer:
- Target Identification :
- Pathway Analysis : Use transcriptomics/proteomics to identify differentially expressed genes/proteins post-treatment .
Advanced: How can environmental fate and ecotoxicological impacts be systematically assessed?
Methodological Answer:
- Biodegradation Studies : Conduct OECD 301/302 tests to measure degradation rates in water/soil under aerobic/anaerobic conditions .
- Bioaccumulation : Use log (octanol-water partition coefficient) predictions via HPLC or computational tools (e.g., EPI Suite) to estimate environmental persistence .
- Ecotoxicology : Perform acute/chronic toxicity assays on model organisms (e.g., Daphnia magna, algae) at environmentally relevant concentrations .
Advanced: How to resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Experimental Replication : Repeat assays under standardized conditions (e.g., pH, temperature, solvent) to isolate variability .
- Analytical Validation : Cross-check compound purity (HPLC, LC-MS) and stability (e.g., degradation under assay conditions) .
- Meta-Analysis : Apply statistical models (e.g., random-effects meta-regression) to reconcile differences in reported IC/EC values .
Advanced: Which computational models predict physicochemical properties and bioactivity?
Methodological Answer:
- DFT Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and redox behavior .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding modes with target proteins .
- QSAR Studies : Train models on structurally similar triazolo-azepines to correlate substituent effects with activity .
Advanced: How to develop validated analytical methods for quantifying this compound in biological matrices?
Methodological Answer:
- Chromatography : Optimize LC-MS/MS parameters (e.g., C18 column, 0.1% formic acid in mobile phase) for sensitivity .
- Validation Parameters : Assess linearity (1–1000 ng/mL), precision (RSD <15%), recovery (>80%), and matrix effects per ICH guidelines .
Advanced: What regulatory considerations are critical for preclinical data submission?
Methodological Answer:
- GLP Compliance : Document protocols, raw data, and audit trails for toxicity studies .
- OECD Guidelines : Follow Test No. 423 (acute oral toxicity) and 407 (repeated-dose toxicity) for standardized reporting .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
